Propylhydrazone
Description
Propylhydrazone, also known as acetone this compound, is an organic compound with the molecular formula C6H14N2. It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (R1R2C=N−NH2). This compound is related to ketones and aldehydes, where the oxygen atom is replaced by the hydrazone group.
Properties
Molecular Formula |
C3H8N2 |
|---|---|
Molecular Weight |
72.11 g/mol |
IUPAC Name |
(Z)-propylidenehydrazine |
InChI |
InChI=1S/C3H8N2/c1-2-3-5-4/h3H,2,4H2,1H3/b5-3- |
InChI Key |
IKZWQDXMCQQSLL-HYXAFXHYSA-N |
Isomeric SMILES |
CC/C=N\N |
Canonical SMILES |
CCC=NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylhydrazone can be synthesized through the reaction of propylhydrazine with acetone. The reaction typically involves mixing propylhydrazine with acetone in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl group of acetone, followed by dehydration to form the hydrazone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propylhydrazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: It can be reduced to form hydrazines or other reduced derivatives.
Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of hydrazines or other reduced derivatives.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
Propylhydrazone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of propylhydrazone involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic addition reactions with electrophiles. The hydrazone group can also undergo tautomerization, leading to different reactive species that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Acetone hydrazone: Similar structure but with a different alkyl group.
Benzaldehyde hydrazone: Contains an aromatic ring instead of an alkyl group.
Formaldehyde hydrazone: Contains a simpler aldehyde group.
Uniqueness
Propylhydrazone is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. Its reactivity and applications can differ significantly from other hydrazones, making it valuable in specific research and industrial contexts.
Biological Activity
Propylhydrazone, a member of the hydrazone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Hydrazones
Hydrazones are organic compounds characterized by the presence of a hydrazone functional group (R1R2C=NNH2). They are synthesized through the condensation of hydrazines with carbonyl compounds. This class of compounds has been extensively studied for their potential pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Biological Activities
1. Anticancer Activity
This compound derivatives have demonstrated significant anticancer properties. Research indicates that various hydrazone derivatives exhibit selective cytotoxicity against different cancer cell lines. For instance, studies have shown that this compound exhibits an IC50 value in the micromolar range against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound A | A549 | 6.7 | Induction of apoptosis |
| This compound B | MCF-7 | 4-17 | Inhibition of PI3K pathway |
| This compound C | HepG2 | 10 | ROS generation and cell cycle arrest |
2. Antibacterial and Antifungal Activities
Propylhydrazones have also been evaluated for their antibacterial and antifungal properties. Studies indicate that these compounds exhibit activity against a range of pathogens, including Escherichia coli and Candida albicans. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membranes .
Table 2: Antibacterial Activity of this compound Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| This compound D | E. coli | 50 µg/mL | Enzyme inhibition |
| This compound E | Staphylococcus aureus | 25 µg/mL | Membrane disruption |
| This compound F | Candida albicans | 30 µg/mL | Cell wall synthesis inhibition |
3. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of propylhydrazones. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammatory markers in various models. The anti-inflammatory action is primarily attributed to the modulation of signaling pathways such as NF-kB and MAPK .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound derivatives were tested on tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
A clinical trial assessed the efficacy of this compound in treating infections caused by resistant strains of bacteria. The trial demonstrated that patients receiving this compound showed marked improvement in clinical symptoms compared to those on standard antibiotic therapy .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing propylhydrazone derivatives, and how can purity be validated?
- Methodological Answer : Synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl compounds. For example, refluxing propylhydrazine with ketones/aldehydes in ethanol (as analogously described for phenylhydrazone formation ). Purification via recrystallization or column chromatography is recommended. Validate purity using HPLC (≥95% purity threshold) and characterize via H/C NMR, IR spectroscopy, and elemental analysis. Ensure reproducibility by documenting solvent ratios, reaction times, and temperature controls .
Q. Which spectroscopic techniques are most effective for characterizing this compound structural isomers?
- Methodological Answer : Use a combination of:
- NMR : Distinguish isomers via chemical shifts in H NMR (e.g., aliphatic vs. aromatic protons) and C NMR carbonyl signals.
- IR Spectroscopy : Confirm hydrazone C=N stretching (~1600–1650 cm) and N-H vibrations (~3200 cm).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
Cross-reference data with computational predictions (e.g., DFT for vibrational frequencies) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict this compound reactivity in catalytic systems?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Validate with experimental kinetic studies (e.g., monitoring reaction rates under varying conditions).
- Use software like Gaussian or ORCA for simulations, ensuring basis sets (e.g., B3LYP/6-31G*) align with experimental conditions .
Q. What strategies resolve contradictions in stability data for this compound under varying pH/temperature?
- Methodological Answer :
- Conduct controlled degradation studies with HPLC monitoring. Use Arrhenius plots to model temperature-dependent stability.
- Apply statistical tools (e.g., ANOVA) to identify significant variables. For pH discrepancies, validate buffer compatibility and exclude solvent interference.
- Document raw data and metadata (e.g., equipment calibration logs) to ensure reproducibility .
Q. How to design experiments isolating this compound’s biological activity from structural analogs?
- Methodological Answer :
- Use SAR (Structure-Activity Relationship) studies : Synthesize derivatives with systematic substituent variations.
- Employ competitive binding assays (e.g., fluorescence quenching) to compare affinity.
- Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, steric parameters) with bioactivity data .
Data Analysis & Reproducibility
Q. What statistical frameworks are optimal for analyzing this compound reaction yield datasets with high variance?
- Methodological Answer :
- Use robust regression models (e.g., Huber regression) to minimize outlier effects.
- Apply bootstrap resampling to estimate confidence intervals for yield means.
- Report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values. Include raw datasets in supplementary materials for peer validation .
Q. How to ensure reproducibility in this compound crystallography studies?
- Methodological Answer :
- Standardize crystal growth conditions (solvent, temperature gradient).
- Deposit CIF files in public databases (e.g., Cambridge Structural Database) with full metadata.
- Cross-validate unit cell parameters with multiple diffraction experiments and report R-factors transparently .
Ethical & Reporting Standards
Q. What criteria define a rigorous research question for this compound mechanism studies?
- Methodological Answer : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example:
- “How does electron-withdrawing substituent X influence this compound’s tautomeric equilibrium in polar solvents?”
- Avoid overly broad questions (e.g., “Study all possible derivatives”) and prioritize hypothesis-driven designs .
Q. How to structure a manuscript addressing conflicting this compound toxicity results?
- Methodological Answer :
- Introduction : Highlight gaps in existing literature (e.g., inconsistent LC values).
- Methods : Detail cell lines, exposure times, and controls. Use PRISMA guidelines for systematic data comparison.
- Discussion : Propose mechanistic hypotheses (e.g., metabolite interference) and suggest standardized OECD protocols for future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
